molecular formula C22H20Cl2O5 B11160416 ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11160416
M. Wt: 435.3 g/mol
InChI Key: VKWCTDAMYHNXJK-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a high-quality chemical reagent designed for advanced research and development purposes. This compound features a complex molecular structure based on a coumarin (2H-chromen-2-one) scaffold, a core structure known for a wide spectrum of biological activities. The specific functionalization on the coumarin core, including the chlorobenzyloxy group, makes it a compound of significant interest in medicinal chemistry and drug discovery research. It is primarily utilized in pharmaceutical R&D as a key intermediate or building block for the synthesis of novel molecules. Researchers leverage this compound to explore structure-activity relationships, particularly in the development of enzyme inhibitors and other therapeutic agents. The structural motifs present in this compound are often associated with potential pharmacological properties, positioning it as a valuable tool for investigative studies. This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. A comprehensive Certificate of Analysis (CoA) is provided with each batch to ensure identity and purity, guaranteeing consistency and reliability for your research applications.

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

VKWCTDAMYHNXJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Benzylation: The 7-position is benzylated using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits significant antibacterial effects against various strains of bacteria. The presence of chlorine atoms enhances its potency as an antibacterial agent. Studies have shown that coumarin derivatives often demonstrate substantial antimicrobial activity, making this compound a candidate for further investigation in the development of new antibiotics .

2. Anti-inflammatory and Antioxidant Activities
In addition to its antimicrobial properties, this compound may possess anti-inflammatory and antioxidant activities. These effects are crucial in the context of chronic diseases where inflammation plays a key role. The structural characteristics of the compound suggest potential interactions with inflammatory pathways, warranting further studies into its therapeutic applications .

Potential Therapeutic Applications

The potential therapeutic applications of this compound can be summarized as follows:

Application AreaDescription
Antibacterial AgentsDevelopment of new antibiotics targeting resistant bacterial strains.
Anti-inflammatory DrugsPotential use in treating chronic inflammatory conditions.
AntioxidantsExploration as a natural antioxidant in food and pharmaceutical industries.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis methods of similar coumarin derivatives, providing insights into their potential applications:

  • Antibacterial Activity Study : A study evaluated various coumarin derivatives, including those structurally similar to ethyl 3-{6-chloro...}, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Research on related compounds has shown promising results in reducing inflammation markers in vitro, suggesting that ethyl 3-{6-chloro...} may exhibit similar effects .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved yields and purity of coumarin derivatives, facilitating more extensive biological testing .

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the substituents on the benzyloxy group, the position of halogens, or the alkoxy/aryloxy side chains. Below is a detailed comparison of key analogs:

Structural and Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Density (g/cm³) Reference
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl )oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-chlorobenzyl C22H20Cl2O5 435.30 6.50 580.9 1.3
Ethyl 3-{6-chloro-7-[(3-chlorobenzyl )oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 3-chlorobenzyl C22H20Cl2O5 435.30 6.50 580.9 1.3
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylbenzyl )oxy]-2-oxochromen-3-yl]propanoate 3-methylbenzyl C23H23ClO5 414.88 N/A N/A N/A
Ethyl 3-[6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl )methoxy]-4-methyl-2-oxochromen-3-yl]propanoate 6-chloro-1,3-benzodioxol-5-yl C23H20Cl2O7 479.31 N/A N/A N/A
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-phenylmethoxy chromen-3-yl)propanoate Benzyl (no Cl) C22H21ClO5 400.85 N/A 557.6 1.3
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy chromen-3-yl)propanoate Propoxy C18H21ClO5 352.80 3.8 N/A N/A

Key Observations :

Chlorine Position : The 2-chlorobenzyl and 3-chlorobenzyl analogs (identical molecular formulas) exhibit the same boiling point and logP, suggesting minimal physicochemical differences despite positional isomerism .

Lipophilicity : The benzyl-substituted derivatives (logP ~6.50) are significantly more lipophilic than the propoxy analog (logP 3.8), indicating that aryloxy groups enhance membrane permeability compared to alkoxy chains .

Thermal Stability : High boiling points (~580°C) for chlorobenzyl derivatives suggest strong intermolecular interactions (e.g., halogen bonding) in the solid state .

Biological Activity

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound classified as a coumarin derivative. Its molecular formula is C22H20Cl2O5C_{22}H_{20}Cl_{2}O_{5}, and it has a molecular weight of approximately 435.297 g/mol. The compound features a complex structure with multiple functional groups, including chloro, methoxy, and carbonyl groups, contributing to its biological activity and potential pharmacological applications .

Chemical Structure and Properties

The compound's structure is characterized by a coumarin core, which consists of a benzene ring fused to a pyrone ring. The presence of chlorine substituents and an ethyl propanoate side chain enhances its unique chemical properties. The following table summarizes key features of the compound:

Property Details
Molecular Formula C22H20Cl2O5
Molecular Weight 435.297 g/mol
CAS Number 586995-71-3
Structural Class Coumarin Derivative

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. It has been shown to possess antibacterial effects against various strains of bacteria. The structure's chlorine atoms and coumarin backbone enhance its potential as an antibacterial agent. For example, derivatives of this class have been tested against Gram-positive and Gram-negative bacteria with promising results .

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory and antioxidant activities. These properties are crucial for therapeutic applications in conditions characterized by oxidative stress and inflammation .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents .
  • Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:

  • Formation of the coumarin core via condensation reactions.
  • Introduction of chlorine substituents through electrophilic aromatic substitution.
  • Addition of the ethyl propanoate moiety via esterification reactions.

These methods emphasize the complexity and precision required in synthesizing this compound while maintaining its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, and how are intermediates characterized?

  • The compound can be synthesized via coupling reactions using carbodiimide-based catalysts (e.g., EDC·HCl) and nucleophilic catalysts (e.g., DMAP) in dichloromethane. Key intermediates are validated using 1^1H NMR, 13^13C NMR, and HRMS (ESI) to confirm structural integrity and purity (≥92%) . For chromenone derivatives, microwave-assisted synthesis and regioselective functionalization are common strategies to improve yield and selectivity .

Q. How is HPLC applied to assess the purity of this compound, and what chromatographic conditions are optimal?

  • Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Column choice and mobile phase pH are critical for resolving structurally similar impurities. Method validation includes linearity (R2^2 > 0.995), LOD/LOQ determination, and spike-recovery tests to ensure accuracy in drug analysis workflows .

Q. What spectroscopic techniques are essential for confirming the structure of this chromenone derivative?

  • 1^1H/13^13C NMR identifies substituent positions and stereochemistry, while HRMS confirms molecular weight. IR spectroscopy detects carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Transition state analysis and reaction path searches using density functional theory (DFT) predict regioselectivity in chromenone functionalization. Computational screening of catalysts (e.g., chromium-based systems) minimizes trial-and-error experimentation, as demonstrated in lignin model studies . Machine learning algorithms further refine reaction conditions by correlating experimental variables (e.g., solvent polarity, temperature) with yield outcomes .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify hydrolysis-prone sites (e.g., ester groups). Conflicting data arise from solvent polarity effects—aprotic solvents (DCM) enhance stability compared to protic media. Redox stability is assessed via cyclic voltammetry to detect electrophilic intermediates .

Q. How do steric and electronic factors influence the reactivity of the 2-chlorobenzyloxy substituent in catalytic transformations?

  • The electron-withdrawing chloro group deactivates the benzyloxy moiety, reducing nucleophilic attack on the chromenone core. Steric hindrance from the 2-chloro position limits axial coordination in metal-catalyzed reactions, favoring alternative pathways (e.g., radical coupling). Substituent effects are modeled using Hammett constants and Fukui indices .

Q. What reactor designs are optimal for scaling up the synthesis while maintaining regioselectivity?

  • Continuous-flow reactors with inline NMR monitoring improve heat/mass transfer for exothermic steps (e.g., esterification). Membrane separation modules (e.g., nanofiltration) isolate impurities in real time. For photochemical steps, microfluidic reactors with UV-LED arrays enhance photon efficiency .

Methodological Guidance

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (catalyst loading, temperature) while minimizing runs. Response surface methodology (RSM) identifies nonlinear interactions between variables .
  • Data Contradiction Analysis : Apply multivariate ANOVA to distinguish systematic errors (e.g., instrumental drift) from true chemical variability. Cross-validate spectroscopic assignments using 2D NMR (e.g., HSQC, HMBC) .

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